
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as BPOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPOE is a synthetic molecule that has been developed through a complex chemical synthesis process.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine is a saturated five-membered nitrogen heterocycle prominently utilized by medicinal chemists in the development of treatments for human diseases. The scaffold's sp3-hybridization facilitates extensive exploration of the pharmacophore space, contributing to molecular stereochemistry and enhanced three-dimensional coverage due to pseudorotation. This review discusses bioactive molecules characterized by the pyrrolidine ring and its derivatives from 2015 onwards. It delves into the influence of steric factors on biological activity, structure-activity relationships, and the diverse biological profiles of drug candidates due to varying stereoisomers and spatial orientations of substituents (Li Petri et al., 2021).
Novel Brominated Flame Retardants
This critical review addresses the occurrence of 63 novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence, environmental fate, and toxicity. The review correlates data from the European Chemical Association on NBFRs with other scientific information, revealing substantial gaps in knowledge for 28 NBFRs. It emphasizes the necessity for improved analytical methods and further investigation into indoor environments, emission sources, and potential leaching (Zuiderveen et al., 2020).
Applications of Redox Mediators in Organic Pollutant Treatment
This review highlights the enzymatic approach in remediating/degrading various organic pollutants in industrial wastewater. It underscores the role of redox mediators in enhancing the substrate range and degradation efficiency of recalcitrant compounds by enzymes like laccases, lignin peroxidases, manganese peroxidases, and others. The review provides a detailed account of frequently used redox mediators and anticipates the pivotal role of the enzyme–redox mediator system in the future remediation of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Propriétés
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-8-15(11-21)24-17-7-6-14(19)10-20-17/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAIDWEOPXBIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
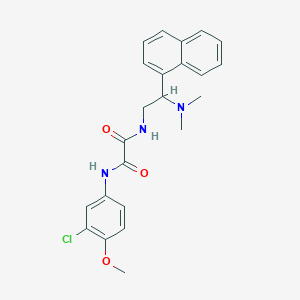
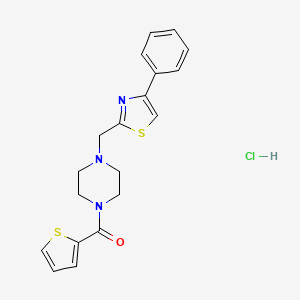
![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)
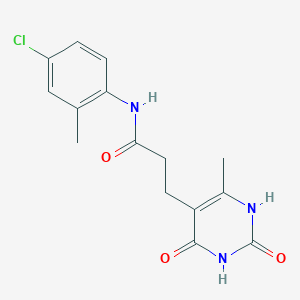
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)

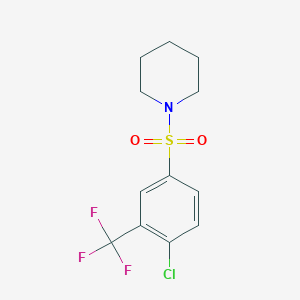
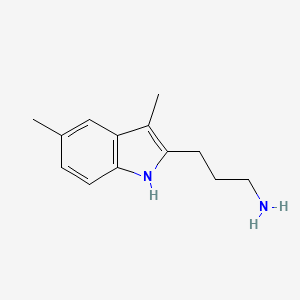

![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)
![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)